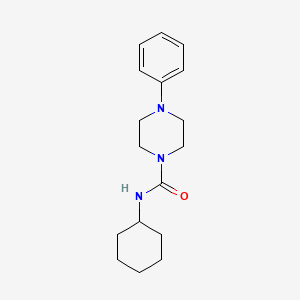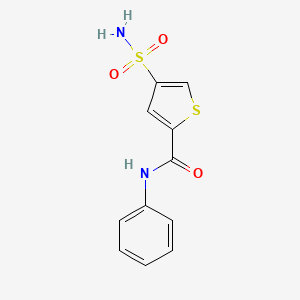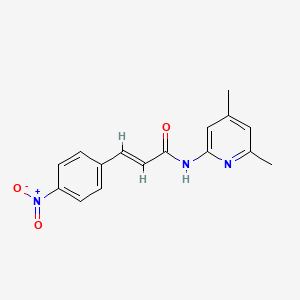
N-cyclohexyl-4-phenyl-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-4-phenyl-1-piperazinecarboxamide, also known as CPP or CPP-109, is a compound that has garnered significant attention from the scientific community due to its potential as a treatment for addiction. CPP belongs to the class of compounds known as piperazine derivatives, which have been studied for their psychoactive properties. In recent years, CPP has been investigated for its ability to disrupt the reward pathways in the brain that are associated with addiction.
Mécanisme D'action
N-cyclohexyl-4-phenyl-1-piperazinecarboxamide works by inhibiting the activity of the enzyme known as dopamine transporter (DAT). DAT is responsible for the reuptake of dopamine, which is released in response to rewarding stimuli. By inhibiting DAT, this compound prevents the reuptake of dopamine, which leads to an increase in the levels of dopamine in the brain. This increase in dopamine levels reduces the rewarding effects of addictive substances, which in turn reduces the likelihood of addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In particular, it has been demonstrated to increase dopamine levels in the brain, which reduces the rewarding effects of addictive substances. This compound has also been shown to have anxiolytic and antidepressant effects, which may be beneficial for individuals with addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclohexyl-4-phenyl-1-piperazinecarboxamide is that it has been extensively studied for its potential as a treatment for addiction. This means that there is a significant amount of data available on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. However, one limitation of this compound is that it has not yet been approved for clinical use, which means that its safety and efficacy have not been fully established.
Orientations Futures
There are a number of future directions for research on N-cyclohexyl-4-phenyl-1-piperazinecarboxamide. One area of interest is the development of more potent and selective inhibitors of DAT. Another area of interest is the investigation of the potential therapeutic applications of this compound for other conditions, such as depression and anxiety. Additionally, further research is needed to establish the safety and efficacy of this compound for clinical use.
Méthodes De Synthèse
N-cyclohexyl-4-phenyl-1-piperazinecarboxamide can be synthesized through a multi-step process that involves the reaction of cyclohexylamine with 4-chlorobenzophenone to form N-cyclohexyl-4-chlorobenzophenone. This intermediate is then reacted with piperazine to form this compound.
Applications De Recherche Scientifique
N-cyclohexyl-4-phenyl-1-piperazinecarboxamide has been extensively studied for its potential as a treatment for addiction. In particular, it has been investigated for its ability to block the effects of cocaine and other addictive substances. This compound works by inhibiting the activity of the enzyme responsible for breaking down dopamine, a neurotransmitter that is involved in the reward pathways in the brain. By blocking this enzyme, this compound prevents the buildup of dopamine in the brain, which in turn reduces the rewarding effects of addictive substances.
Propriétés
IUPAC Name |
N-cyclohexyl-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c21-17(18-15-7-3-1-4-8-15)20-13-11-19(12-14-20)16-9-5-2-6-10-16/h2,5-6,9-10,15H,1,3-4,7-8,11-14H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHXEEHTUCOXPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5814882.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5814885.png)
![4-fluoro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5814891.png)
![2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5814896.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5814906.png)
![1-[(5-chloro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B5814914.png)


![ethyl {[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5814933.png)
![ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5814937.png)
![4-ethyl-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5814950.png)

![4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5814967.png)
![methyl 4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]benzoate](/img/structure/B5814969.png)